molecular formula C20H20F3N7O2 B12368295 Parp7-IN-17

Parp7-IN-17

Cat. No.: B12368295
M. Wt: 447.4 g/mol
InChI Key: ZXYKQNYSXHNQMV-LBPRGKRZSA-N
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Description

Parp7-IN-17 is a selective inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in various cellular processes, including DNA repair and regulation of gene expression. PARP7 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-17 involves a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Parp7-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Parp7-IN-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.

    Biology: Investigated for its effects on cellular processes, such as DNA repair and gene expression regulation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high PARP7 expression.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7

Mechanism of Action

Parp7-IN-17 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition disrupts the enzyme’s ability to catalyze the transfer of ADP-ribose units to target proteins, thereby affecting various cellular processes. The molecular targets and pathways involved include DNA repair mechanisms, gene expression regulation, and immune response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Parp7-IN-17

This compound stands out due to its high selectivity and potency in inhibiting PARP7. Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further research and development in various therapeutic areas .

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

2-[(2S)-1-oxo-1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propan-2-yl]indazole-7-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(30-11-13-3-2-4-15(17(24)31)16(13)27-30)18(32)28-5-7-29(8-6-28)19-25-9-14(10-26-19)20(21,22)23/h2-4,9-12H,5-8H2,1H3,(H2,24,31)/t12-/m0/s1

InChI Key

ZXYKQNYSXHNQMV-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N

Origin of Product

United States

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